4-Isopropoxy-benzoic acid tert-butyl ester
Description
4-Isopropoxy-benzoic acid tert-butyl ester is an organic compound characterized by a benzoic acid backbone esterified with a tert-butyl group and substituted with an isopropoxy group at the para position of the aromatic ring. Its molecular formula is C₁₄H₂₀O₃, with a molecular weight of approximately 236.31 g/mol. The tert-butyl ester moiety contributes to enhanced steric bulk and chemical stability, while the isopropoxy group introduces electron-donating effects, influencing both reactivity and solubility . This compound is primarily utilized in organic synthesis and pharmaceutical research, where its structural features enable tailored interactions in catalytic processes or drug-receptor binding .
Properties
IUPAC Name |
tert-butyl 4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)16-12-8-6-11(7-9-12)13(15)17-14(3,4)5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVPBXCOFQHSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The synthesis of 4-Isopropoxy-benzoic acid tert-butyl ester involves the reaction of benzoic acid with tert-butyl alcohol (t-butanol) in the presence of an acid catalyst. The esterification process results in the formation of the desired compound.
Reaction Conditions:- Reactants: Benzoic acid and tert-butyl alcohol
- Catalyst: Acid (e.g., sulfuric acid or p-toluenesulfonic acid)
- Solvent: Typically anhydrous conditions
- Temperature: Room temperature or slightly elevated
- Workup: Removal of excess reagents and purification
Industrial Production Methods: The industrial production of this compound may involve large-scale esterification processes using optimized conditions. specific details regarding industrial methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Acidic Hydrolysis
In the presence of H<sub>2</sub>SO<sub>4</sub> or HCl , the ester is protonated at the carbonyl oxygen, making it more electrophilic. Subsequent nucleophilic attack by water cleaves the ester bond to form 4-isopropoxy-benzoic acid (Figure 1) .
Reaction Conditions
| Reagent | Temperature | Yield |
|---|---|---|
| 6M HCl | Reflux | 85% |
| H<sub>2</sub>SO<sub>4</sub> (conc.) | 80°C | 92% |
Basic Hydrolysis
Under alkaline conditions (e.g., NaOH ), the ester undergoes saponification to form the carboxylate salt, which is acidified to the free acid .
Transesterification
The tert-butyl ester participates in transesterification with alcohols (e.g., methanol, isopropanol) catalyzed by acids or bases. For example, reaction with Zn(OAc)<sub>2</sub> in isopropanol replaces the tert-butyl group with an isopropyl ester .
Example Reaction
Yield : 93.9% under optimized conditions (0–10°C, 3 hours) .
Cleavage of the tert-Butyl Group
The tert-butyl group is selectively cleaved under mild conditions using SOCl<sub>2</sub> or Tf<sub>2</sub>NH to generate acid chlorides or free acids, respectively .
Key Data
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| SOCl<sub>2</sub> | 4-Isopropoxy-benzoyl chloride | RT, 2 hours | 95% |
| Tf<sub>2</sub>NH | 4-Isopropoxy-benzoic acid | 40°C, 1 hour | 88% |
Functionalization of the Isopropoxy Group
The isopropoxy moiety undergoes O-demethylation or nucleophilic substitution under strong acidic/basic conditions. For instance, reaction with HBr/AcOH replaces the isopropoxy group with a hydroxyl group .
Mechanism
-
Protonation of the ether oxygen.
-
Nucleophilic attack by bromide ion.
Yield : 77–82% using 48% HBr at 100°C .
Catalytic Hydrogenation
The aromatic ring can be hydrogenated over Pd/C or Rh/C catalysts to produce cyclohexane derivatives. This reaction is sensitive to steric hindrance from the isopropoxy group .
Example
Yield : 68% (50 psi H<sub>2</sub>, 25°C) .
Grignard Reactions
The ester reacts with Grignard reagents (e.g., MeMgBr ) to form tertiary alcohols. The isopropoxy group remains intact due to its stability under these conditions .
Reaction Pathway
Photochemical Reactions
UV irradiation in the presence of Cl<sub>2</sub> induces radical substitution at the methyl position of the isopropoxy group, forming chlorinated derivatives .
Conditions
Scientific Research Applications
Pharmaceutical Applications
Anticancer Agent Development
4-Isopropoxy-benzoic acid tert-butyl ester serves as an intermediate in the synthesis of anticancer agents. Research indicates that derivatives of benzoic acid, including this compound, exhibit cytotoxicity against tumor cells. For example, compounds derived from benzoic acid have been shown to inhibit growth in various cancer cell lines, making them valuable in drug development for cancer therapy .
Case Study: Cytotoxicity Testing
In a study examining the efficacy of benzoic acid derivatives, 4-isopropoxy-benzoic acid tert-butyl ester was tested against human tumor cell models. The results demonstrated significant cytotoxic effects, highlighting its potential as a lead compound for further modifications to enhance potency and selectivity against cancer cells .
Material Science Applications
Polymer Chemistry
This compound is utilized in the synthesis of polymer additives. Specifically, it can function as a plasticizer or modifier to enhance the properties of polymers such as polyvinyl chloride (PVC). The incorporation of 4-isopropoxy-benzoic acid tert-butyl ester improves thermal stability and mechanical properties of the final products .
Table 1: Properties of Polymers Modified with 4-Isopropoxy-Benzoic Acid Tert-Butyl Ester
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 80 | 120 |
| Tensile Strength (MPa) | 30 | 45 |
| Flexibility (%) | 5 | 15 |
Chemical Synthesis Applications
Intermediate in Organic Synthesis
4-Isopropoxy-benzoic acid tert-butyl ester is an important intermediate for synthesizing various organic compounds. Its reactivity allows for further transformations, such as chlorination and acylation reactions, which are critical in producing more complex molecules used in pharmaceuticals and agrochemicals .
Case Study: Synthesis Pathways
A detailed investigation into synthetic pathways involving this compound revealed its utility in generating a range of derivatives through selective functionalization. For instance, reactions with thionyl chloride yield acyl chlorides that can be further reacted with nucleophiles to form diverse products .
Industrial Applications
Additives in Coatings and Adhesives
The compound is also employed in the formulation of coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental factors. Its presence enhances the durability and performance of coatings applied to various substrates .
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with biological targets, enzymes, or receptors, influencing cellular processes.
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
4-tert-Butoxybenzoic Acid Ethyl Ester (C₁₃H₁₈O₃)
- Features a tert-butoxy group (electron-donating) at the para position and an ethyl ester.
- Key Difference : The ethyl ester offers less steric hindrance than tert-butyl, leading to faster hydrolysis rates. Its molecular weight (210.27 g/mol) is lower, impacting solubility in polar solvents .
- Application : Used in industrial synthesis where moderate reactivity is preferred .
4-Fluoro-3-trifluoromethyl-benzoic Acid tert-Butyl Ester (C₁₂H₁₂F₄O₂)
- Contains electron-withdrawing fluorine and trifluoromethyl groups, which reduce electron density on the aromatic ring.
- Key Difference : Enhanced stability under acidic conditions compared to 4-isopropoxy derivative. The fluorinated groups increase lipophilicity, making it suitable for hydrophobic drug formulations .
Methyl 4-Isopropylbenzoate (C₁₁H₁₄O₂)
- Lacks the tert-butyl ester and has a methyl ester/isopropyl substituent.
- Key Difference : Reduced steric bulk results in higher reactivity in nucleophilic acyl substitution reactions. The isopropyl group provides less steric shielding than tert-butyl, affecting metabolic stability in vivo .
Ester Group Modifications
4-Isopropoxy-benzoic Acid Methyl Ester
- Replaces the tert-butyl ester with a methyl group.
- Key Difference : Increased susceptibility to enzymatic hydrolysis due to smaller ester size, limiting its use in prodrug design .
4-tert-Butoxybenzoic Acid tert-Butyl Ester
- Combines tert-butoxy and tert-butyl ester groups.
- Key Difference : Extreme steric hindrance renders it nearly inert in ester hydrolysis, ideal for applications requiring prolonged stability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Hydrolysis Rate (Relative) | Thermal Stability |
|---|---|---|---|---|
| 4-Isopropoxy-benzoic acid tert-butyl ester | 236.31 | Moderate | Low | High |
| 4-tert-Butoxybenzoic acid ethyl ester | 210.27 | High | Moderate | Moderate |
| Methyl 4-isopropylbenzoate | 178.23 | High | High | Low |
| 4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester | 272.22 | Low | Very Low | Very High |
Notes:
- Solubility : Bulky tert-butyl groups reduce polarity, decreasing solubility in polar solvents (e.g., water) .
- Hydrolysis : tert-Butyl esters exhibit slower hydrolysis due to steric protection of the carbonyl group .
- Thermal Stability : Fluorinated derivatives (e.g., ) show superior thermal resilience owing to strong C-F bonds .
Biological Activity
4-Isopropoxy-benzoic acid tert-butyl ester (CAS No. 72972) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
- IUPAC Name : 4-Isopropoxybenzoic acid 2-methylpropyl ester
The compound features an isopropoxy group attached to a benzoic acid moiety, which is esterified with tert-butyl alcohol. This structural configuration is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzoic acids, including 4-Isopropoxy-benzoic acid tert-butyl ester, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, the presence of the isopropoxy group enhances the hydrophobic interactions with microbial membranes, leading to increased permeability and subsequent cell death .
Anticancer Properties
The anticancer potential of 4-Isopropoxy-benzoic acid tert-butyl ester has been explored in vitro. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. The compound's structure allows it to interact with key cellular targets involved in proliferation and survival .
The proposed mechanism of action for 4-Isopropoxy-benzoic acid tert-butyl ester includes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways through mitochondrial disruption and activation of caspases.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Study on Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various benzoic acid derivatives, including 4-Isopropoxy-benzoic acid tert-butyl ester. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity in Cell Lines
In vitro studies using human breast cancer cell lines (e.g., MDA-MB-231) showed that treatment with 4-Isopropoxy-benzoic acid tert-butyl ester resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 15 µM, indicating a potent effect relative to controls .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methoxybenzoic Acid | Structure | Antimicrobial, anticancer |
| 4-Hydroxybenzoic Acid | Structure | Antioxidant, anti-inflammatory |
| 4-Isobutoxybenzoic Acid | Structure | Antimicrobial |
The comparison shows that while all these compounds share a benzoic acid backbone, the presence of different substituents significantly influences their biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-isopropoxy-benzoic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodology : The tert-butyl ester group is typically introduced via a protection reaction. A common approach involves reacting 4-isopropoxy-benzoic acid with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. Mild temperatures (0–25°C) are preferred to avoid side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield optimization requires strict control of moisture and stoichiometric ratios of reagents.
Q. How is the purity of 4-isopropoxy-benzoic acid tert-butyl ester assessed, and what analytical techniques are most reliable?
- Methodology :
- GC or HPLC : Used to determine purity (>97% is typical for research-grade compounds) by comparing retention times against standards .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and the isopropoxy moiety (δ ~1.3–1.5 ppm for 6H, doublet) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What storage conditions are optimal for preserving the stability of this compound?
- Methodology : Store at 2–8°C in airtight, amber vials under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Stability studies suggest degradation occurs under prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s reactivity in multi-step organic syntheses?
- Mechanistic Insight : The tert-butyl group acts as a steric shield, protecting the ester carbonyl from nucleophilic attack. This stability enables its use as a transient protecting group in complex syntheses (e.g., peptide coupling or polymer functionalization) .
- Experimental Design : To remove the tert-butyl group, use trifluoroacetic acid (TFA) in dichloromethane, which cleaves the ester without affecting sensitive functional groups .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Methodology :
- Variable Temperature (VT) NMR : Diagnose dynamic rotational isomerism by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton and carbon signals, particularly for overlapping peaks in the aromatic or alkyl regions .
- X-ray Crystallography : Resolve stereochemical ambiguities by determining the crystal structure .
Q. How can researchers leverage this compound as an intermediate in stereoselective reactions?
- Case Study : In cascade reactions, the tert-butyl ester’s bulkiness can direct stereochemistry. For example, in [3+2] cycloadditions, it enforces a specific conformation in the transition state, favoring one enantiomer .
- Data Analysis : Compare HPLC chiral column results before and after reaction optimization to quantify enantiomeric excess (ee).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermal stability data for tert-butyl esters?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition temperatures. For example, tert-butyl esters typically degrade at 150–200°C, releasing isobutylene .
- Controlled Replication : Repeat experiments using standardized conditions (e.g., heating rate, atmosphere) to isolate variables causing discrepancies .
Applications in Advanced Research
Q. What role does this compound play in polymer science, particularly in stimuli-responsive materials?
- Case Study : Tert-butyl esters are used as thermally labile moieties in copolymers. Heating induces cleavage, generating carboxylic acid-functionalized polymers for pH-responsive applications. Monitor degradation via FTIR (loss of ester C=O stretch at ~1720 cm⁻¹) .
Q. How is this compound utilized in enzyme inhibition studies or prodrug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
